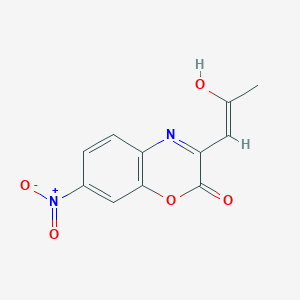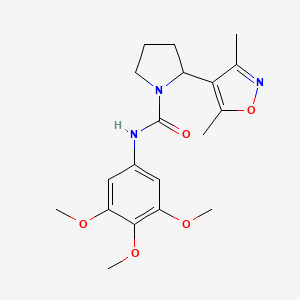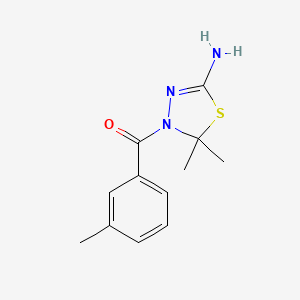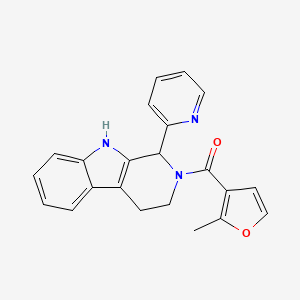![molecular formula C26H20FN3O3 B6091433 3-[2-[1-(2-Fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B6091433.png)
3-[2-[1-(2-Fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-[1-(2-Fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-oxoethyl]-1,3-benzoxazol-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a tetrahydropyridoindole core, and a benzoxazol-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[1-(2-Fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-oxoethyl]-1,3-benzoxazol-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the tetrahydropyridoindole core through a cyclization reaction. This is followed by the introduction of the fluorophenyl group via a substitution reaction. The final step involves the formation of the benzoxazol-2-one moiety through a condensation reaction. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening techniques can also aid in identifying the most efficient synthetic routes and reaction conditions.
化学反应分析
Types of Reactions
3-[2-[1-(2-Fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-oxoethyl]-1,3-benzoxazol-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, with careful control of temperature and pH to prevent degradation of the compound.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
科学研究应用
3-[2-[1-(2-Fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-oxoethyl]-1,3-benzoxazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as fluorescence and conductivity.
作用机制
The mechanism of action of 3-[2-[1-(2-Fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-oxoethyl]-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the tetrahydropyridoindole core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(3,5-Difluorophenyl)propionic acid: This compound shares the fluorophenyl group but has a different core structure.
Heparinoid compounds: These compounds have similar anticoagulant properties but differ in their structural features.
Uniqueness
The uniqueness of 3-[2-[1-(2-Fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-oxoethyl]-1,3-benzoxazol-2-one lies in its combination of structural features, which confer a distinct set of chemical reactivities and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development in multiple fields.
属性
IUPAC Name |
3-[2-[1-(2-fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3/c27-19-9-3-1-8-18(19)25-24-17(16-7-2-4-10-20(16)28-24)13-14-29(25)23(31)15-30-21-11-5-6-12-22(21)33-26(30)32/h1-12,25,28H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJFDVNERPFTAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4F)C(=O)CN5C6=CC=CC=C6OC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B6091356.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6091371.png)
![2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B6091386.png)
![2-(1-[(6-methyl-2-pyridinyl)methyl]-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6091387.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-3-propionyl-2H-pyran-2-one](/img/structure/B6091395.png)

![5,5-DIMETHYL-2-{[(6-METHYL-2-PYRIDYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE](/img/structure/B6091416.png)

![5-[(4-Fluorophenyl)methylene]-2-(3-pyridylamino)-1,3-thiazolin-4-one](/img/structure/B6091440.png)
![2-(difluoromethoxy)-N-{4-[(2-naphthylamino)carbonyl]phenyl}benzamide](/img/structure/B6091444.png)


![1-[3-({[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6091461.png)

